n-(2-Hydroxycyclohexyl)benzamide
Overview
Description
N-(2-Hydroxycyclohexyl)benzamide is an organic compound that belongs to the group of organic molecules called amides. It has the molecular formula C13H17NO2 and a molecular weight of 219.28 g/mol. This compound is characterized by the presence of a benzamide group attached to a cyclohexyl ring with a hydroxyl group at the 2-position.
Preparation Methods
The synthesis of N-(2-Hydroxycyclohexyl)benzamide can be achieved through the direct condensation of benzoic acids and amines. One efficient method involves the use of ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its eco-friendly nature, low reaction times, and high yields . Industrial production methods typically involve similar condensation reactions, often optimized for large-scale production.
Chemical Reactions Analysis
N-(2-Hydroxycyclohexyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzamide group to an amine.
Substitution: The hydroxyl group on the cyclohexyl ring can participate in substitution reactions, forming ethers or esters. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkylating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(2-Hydroxycyclohexyl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound has been studied for its potential antioxidant and antibacterial activities.
Medicine: Research has explored its potential use in drug discovery, particularly for its anti-inflammatory and analgesic properties.
Industry: It is utilized in the production of various industrial materials, including plastics and rubber.
Mechanism of Action
The mechanism of action of N-(2-Hydroxycyclohexyl)benzamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, which can lead to its observed biological effects. For example, it may inhibit serine proteases, which are involved in various physiological processes .
Comparison with Similar Compounds
N-(2-Hydroxycyclohexyl)benzamide can be compared with other benzamide derivatives, such as:
N-(2-Hydroxy-4-nitrophenyl)-p-substituted benzamide: Known for its antibacterial activity against E. coli, K. pneumoniae, and S.
2,3-Dimethoxybenzamide: Exhibits antioxidant and metal chelating activities.
3-Acetoxy-2-methylbenzamide: Also known for its antioxidant properties. The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(2-hydroxycyclohexyl)benzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c15-12-9-5-4-8-11(12)14-13(16)10-6-2-1-3-7-10/h1-3,6-7,11-12,15H,4-5,8-9H2,(H,14,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIJPGRLOJGSUFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC(=O)C2=CC=CC=C2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70281405 | |
Record name | n-(2-hydroxycyclohexyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70281405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5450-83-9 | |
Record name | NSC21551 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21551 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | n-(2-hydroxycyclohexyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70281405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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